1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole

pKa Imidazole Antifungal Physicochemical Property

1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole is a synthetic imidazole derivative characterized by a 2,4-dichlorobenzyl group linked to an imidazole ring via an oxygen atom. Its molecular formula is C10H8Cl2N2O, with a molecular weight of 243.09 g/mol.

Molecular Formula C10H8Cl2N2O
Molecular Weight 243.09 g/mol
CAS No. 126355-49-5
Cat. No. B3033922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole
CAS126355-49-5
Molecular FormulaC10H8Cl2N2O
Molecular Weight243.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)CON2C=CN=C2
InChIInChI=1S/C10H8Cl2N2O/c11-9-2-1-8(10(12)5-9)6-15-14-4-3-13-7-14/h1-5,7H,6H2
InChIKeyDVSRGZUBRFXYOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole (CAS 126355-49-5) Technical Profile and Procurement Overview


1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole is a synthetic imidazole derivative characterized by a 2,4-dichlorobenzyl group linked to an imidazole ring via an oxygen atom [1]. Its molecular formula is C10H8Cl2N2O, with a molecular weight of 243.09 g/mol . Computed physical properties include an XLogP3-AA of 3.2, a topological polar surface area of 27.1 Ų, and a predicted pKa of 4.28 [2]. The compound is structurally related to known antifungal agents, suggesting potential applications in medicinal chemistry and agricultural fungicide development [3].

Why Generic Imidazole Substitution Fails: Key Differentiators for CAS 126355-49-5


Direct substitution of 1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole with a generic imidazole or even a closely related 2,4-dichlorobenzyl derivative (e.g., 1-(2,4-dichlorobenzyl)-1H-imidazole) is not scientifically valid. The specific N-oxy linkage in the target compound significantly alters its physicochemical profile and, by extension, its biological activity [1]. The predicted pKa of 4.28 for the target compound is notably different from other imidazole antifungals like miconazole (pKa ~6.5) [2], which directly impacts ionization state and membrane permeability in biological systems . This structural nuance is also critical for its utility as a synthetic intermediate for agricultural fungicides, where its distinct reactivity profile is essential for generating downstream actives [3].

Quantitative Evidence Guide for 1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole (CAS 126355-49-5)


Distinct pKa Profile Differentiates 1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole from Miconazole

The predicted pKa of 1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole is 4.28, which is significantly lower than the pKa of ~6.5 for the clinical antifungal miconazole . This difference of over 2 log units indicates that at physiological pH (7.4), the target compound will be predominantly uncharged, whereas miconazole will be partially ionized. This affects membrane permeability and target binding in biological systems, making the target compound a distinct chemical entity with a potentially different pharmacokinetic profile [1].

pKa Imidazole Antifungal Physicochemical Property

Comparative Lipophilicity: 1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole vs. Miconazole

The computed XLogP3-AA value for 1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole is 3.2 [1]. In contrast, miconazole, a widely used clinical imidazole antifungal, has a higher experimental logP of 6.1 [2]. This substantial difference in lipophilicity suggests that the target compound will have markedly different solubility and distribution characteristics compared to miconazole, which could be advantageous for specific formulation or application requirements [3].

Lipophilicity XLogP3 Imidazole Antifungal

Patented Utility as a Key Intermediate for Agricultural Fungicides

Patent literature explicitly identifies 1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole as a crucial intermediate for the synthesis of potent agricultural and horticultural fungicides [1]. The patent describes its use in preparing compounds of a general formula, highlighting its unique reactivity in this specific synthetic pathway. This designated use as a building block for a class of active fungicides provides a clear, procurement-relevant differentiation from other imidazole derivatives that may not be suitable or efficient for this purpose [2].

Agricultural Fungicide Synthetic Intermediate Imidazole Derivative

Best-Fit Research and Industrial Applications for 1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole (CAS 126355-49-5)


Agricultural Fungicide Discovery and Lead Optimization

Based on its patented use as an intermediate for agricultural fungicides [1], 1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole is a strategic building block for medicinal and agrochemical chemists developing novel crop protection agents. Its distinct pKa (4.28) and lipophilicity (XLogP3 3.2) compared to clinical antifungals like miconazole suggest it may yield analogs with improved environmental fate or target specificity in plant systems.

Medicinal Chemistry for Novel Antifungal Scaffolds

The compound's 2,4-dichlorobenzyl motif, shared with potent antifungals like miconazole and oxiconazole, positions it as a valuable starting point for structure-activity relationship (SAR) studies [2]. Researchers can leverage its unique N-oxy linkage and distinct physicochemical profile (pKa 4.28, XLogP3 3.2) to explore new chemical space around the imidazole pharmacophore, potentially circumventing known resistance mechanisms associated with older azole drugs [3].

Physicochemical Profiling and Formulation Studies

The compound's well-defined, but distinct, physicochemical properties make it an ideal candidate for comparative formulation studies. For instance, its lower predicted pKa (4.28) and logP (XLogP3 3.2) [4] relative to miconazole (pKa ~6.5, logP 6.1) [5] can be exploited to investigate how these parameters influence solubility, permeability, and in vitro antifungal activity. Such studies are crucial for designing optimized topical or systemic formulations.

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